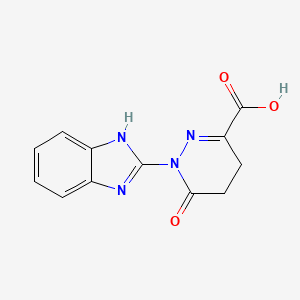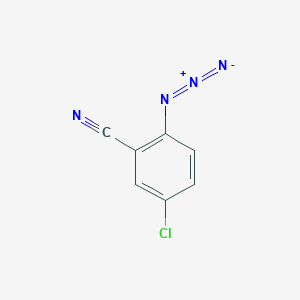
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol" often involves complex reactions including nucleophilic substitution, condensation, and cyclization steps. For instance, microwave-assisted synthesis has been applied to create related structures, highlighting efficient pathways to obtain these compounds (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates a variety of bonding patterns and geometrical arrangements. Studies have shown that these compounds can form hydrogen-bonded ribbons and sheets, indicating significant intermolecular interactions that influence their molecular packing and structural stability (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
Chemical reactions involving "this compound" derivatives are diverse, including hydrolysis, piperidinolysis, and reactions with various reagents leading to a range of products. These reactions are crucial for understanding the chemical behavior and potential applications of these compounds (Brown & Waring, 1974).
Scientific Research Applications
Supramolecular Structures
The molecule exhibits significant molecular-electronic structure polarization, leading to the formation of complex supramolecular structures. Such structures are formed through a combination of hydrogen bonds and aromatic π-π stackings, emphasizing the molecule's potential in the study of nucleic acid structures and their functions (Cheng et al., 2011).
Molecular Tautomerism and Hydrogen Bonding
The molecule is part of pyrimidine compounds that show molecular tautomerism. The crystallization of these compounds can reveal various tautomeric forms, which are linked through intricate hydrogen bonding networks. This highlights the molecule's role in understanding the targeted drug action of pharmaceuticals, as these processes heavily rely on molecular recognition involving hydrogen bonding (Rajam et al., 2017).
Chemical Reactivity and Synthesis
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol is involved in various synthetic reactions, demonstrating its reactivity with different electron-rich dipolarophiles. These reactions are crucial for synthesizing novel compounds, underlining the molecule's significance in organic chemistry and synthesis (Celebi et al., 2010).
Antibacterial Activity
The molecule and its derivatives have been explored for their antibacterial activities. Studies on the synthesis of related compounds have shown that they exhibit antibacterial properties against various bacterial strains, indicating its potential in developing new antimicrobial agents (Merugu et al., 2010).
Complex Formation and Stability
It forms stable complexes with phenols due to a system of intermolecular hydrogen bonds. The stability of these complexes even at high temperatures suggests potential applications in material science and molecular engineering (Erkin et al., 2017).
properties
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-11(13-9(2)12-8)14-5-3-4-10(15)7-14/h6,10,15H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSYQYQJWFJZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2480845.png)
![Ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2480847.png)

![2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480849.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2480850.png)




![7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine](/img/structure/B2480860.png)


![1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2480867.png)
